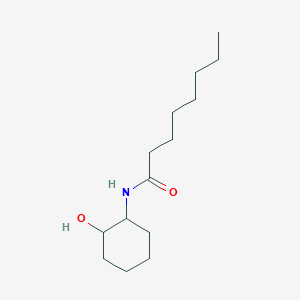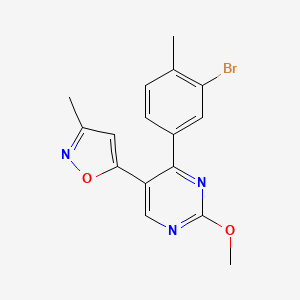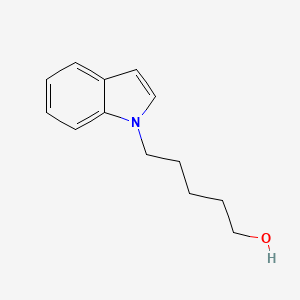
N-(2-hydroxycyclohexyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclohexyl)octanamide: is an organic compound with the molecular formula C14H27NO2 It is a secondary amide with a hydroxyl group attached to a cyclohexyl ring, which is further connected to an octanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclohexyl)octanamide typically involves the reaction of cyclohexanone with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amide. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Pyridine or triethylamine
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-hydroxycyclohexyl)octanamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
Chemistry: N-(2-hydroxycyclohexyl)octanamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in receptor studies or as a probe to investigate enzyme-substrate interactions.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and surfactants.
Mécanisme D'action
The mechanism of action of N-(2-hydroxycyclohexyl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N-bis(2-hydroxyethyl)octanamide: This compound has two hydroxyl groups and is used in similar applications but has different solubility and reactivity properties.
N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound contains a tetrahydrofuran ring and is used in different contexts, such as drug development and materials science.
Uniqueness: N-(2-hydroxycyclohexyl)octanamide is unique due to its specific structural features, such as the cyclohexyl ring and the single hydroxyl group. These features confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
304663-38-5 |
|---|---|
Formule moléculaire |
C14H27NO2 |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
N-(2-hydroxycyclohexyl)octanamide |
InChI |
InChI=1S/C14H27NO2/c1-2-3-4-5-6-11-14(17)15-12-9-7-8-10-13(12)16/h12-13,16H,2-11H2,1H3,(H,15,17) |
Clé InChI |
WYTIAVOLLZDODA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045385.png)



![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045413.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12045429.png)






